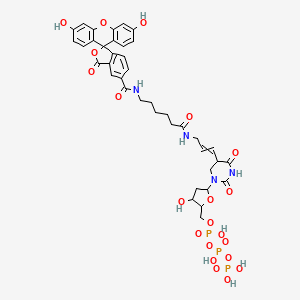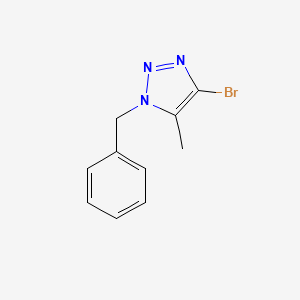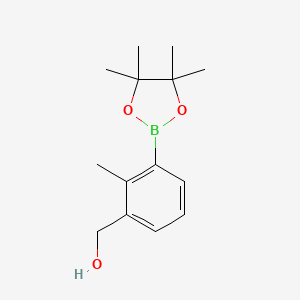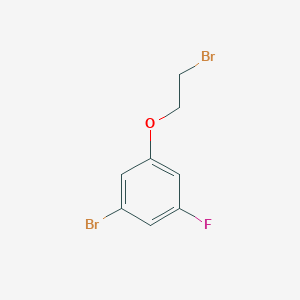![molecular formula C8H7N3O B1447611 1-(5H-吡咯并[2,3-b]吡嗪-7-基)乙酮 CAS No. 1522641-39-9](/img/structure/B1447611.png)
1-(5H-吡咯并[2,3-b]吡嗪-7-基)乙酮
描述
The compound “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives, including “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone”, consists of pyrrole and pyrazine rings . These compounds are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone”.科学研究应用
杂环化合物的合成和药学意义
杂环化合物由于其多样的结构和生物活性,在药物和材料科学的发展中发挥着至关重要的作用。此类化合物的合成通常涉及由杂化催化剂促进的复杂反应。例如,Parmar、Vala 和 Patel(2023 年)详细介绍了吡喃并嘧啶支架的合成,突出了它们在药物化学中的重要性,因为它们具有广泛的合成应用和生物利用度(Parmar、Vala 和 Patel,2023 年)。
生物学特性和应用
杂环化合物的生物学特性,如抗炎、抗菌和抗癌活性,一直是研究的重点。这些特性归因于杂环的独特结构特征,它们以特定方式与生物系统相互作用。例如,对吡唑并[1,5-a]嘧啶支架的研究强调了其广泛的药用特性,包括抗癌和抗炎活性,突出了该支架作为开发类药物候选物的基础的潜力(Cherukupalli 等,2017 年)。
催化和绿色化学
杂环化合物的应用延伸到催化和绿色化学领域,在这些领域中,它们被用于在环境友好的条件下促进反应。Dhanalakshmi 等人(2021 年)讨论了稠合杂环衍生物的绿色多组分合成,展示了用于合成复杂分子的原子经济和环保方法(Dhanalakshmi 等,2021 年)。
未来方向
The future directions for research on “1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone” and other pyrrolopyrazine derivatives could include further exploration of their biological activities, understanding their mechanisms of action, and developing efficient synthetic methods . These compounds are attractive scaffolds for drug discovery research .
作用机制
Target of Action
Compounds with the pyrrolopyrazine scaffold, which includes 1-(5h-pyrrolo[2,3-b]pyrazin-7-yl)ethanone, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 5h-pyrrolo [2,3- b] pyrazine derivatives, which include 1-(5h-pyrrolo[2,3-b]pyrazin-7-yl)ethanone, show more activity on kinase inhibition . This suggests that the compound may interact with kinases, proteins that play a key role in cell signaling, to exert its effects.
Biochemical Pathways
Given its potential kinase inhibitory activity, it may impact pathways involving kinases, which are crucial for various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Given its potential kinase inhibitory activity, it may influence cellular processes regulated by kinases, such as cell growth, differentiation, and apoptosis .
生化分析
Biochemical Properties
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound may interact with other proteins involved in cellular metabolism, further highlighting its biochemical significance.
Cellular Effects
The effects of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins that are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active sites of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways . Additionally, 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under controlled conditions, with minimal degradation . In in vitro studies, prolonged exposure to 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone has shown sustained effects on cellular processes, such as continued inhibition of kinase activity and persistent changes in gene expression profiles.
Dosage Effects in Animal Models
The effects of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone vary with different dosages in animal models. At lower doses, this compound has been found to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone may undergo post-translational modifications that direct it to specific organelles, such as the mitochondria, further influencing its biological activity.
属性
IUPAC Name |
1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-4-11-8-7(6)9-2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNHVZUXWFTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CN=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)
![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B1447533.png)
![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)
![(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B1447539.png)


![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)



![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

